1,4-Pentadien-3-one, 1,5-diphenyl-
Overview
Description
1,4-Pentadien-3-one, 1,5-diphenyl- is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metalation Reactions : Brenner and Klein (1969) studied the metalation of 1,5-Diphenyl-1,3- and 1,4-pentadienes, revealing that metalation produced a single pentadienyl anion, leading to 1,5-diphenyl-1,3-pentadiene upon protonation (S. Brenner & J. Klein, 1969).
Structural Changes in Crystals : Turowska-Tyrk (2003) observed the disappearance of reflections in the crystal of 1,5-diphenyl-1,4-pentadien-3-one during UV/Vis irradiation, marking an early example of photo-induced rearrangement in a crystal (I. Turowska-Tyrk, 2003).
Hirshfeld Surface Analysis : Ligiéro et al. (2021) explored the crystal structure and Hirshfeld surface of 1,4-pentadien-3-one, finding that it is organized through various hydrogen bonds and π-stacking interactions (Carolina B. P. Ligiéro et al., 2021).
Photochemistry and Organic Reactions : Zimmerman, Penn, and Johnson (1981) studied the photochemistry of 1,1,4-triphenyl-1,4-pentadiene, showing different photochemical reactions under varied conditions (H. Zimmerman, J. Penn, & M. Johnson, 1981).
Antioxidative Agents : Sardjiman et al. (1997) synthesized 1,5-diphenyl-1,4-pentadiene-3-ones and found them to exhibit potent antioxidative activity, especially with certain substitutions (S. Sardjiman et al., 1997).
Copper(II) Determination : Sreedhar and Jyothi (2005) used 1,5-Diphenyl-1,4-pentadien-3-oxime for the extractive spectrophotometric determination of trace amounts of copper(II), showcasing its application in analytical chemistry (N. Sreedhar & Y. Jyothi, 2005).
Ultrasound Irradiation in Synthesis : Li et al. (2012) utilized ultrasound and p-dodecylbenzenesulfonic acid in aqueous media to improve the synthesis of 1,5-diphenyl-1,4-pentadien-3-ylidene-hydrazinecarboximidamide hydrochlorides (Ji-tai Li et al., 2012).
Palladium Nanoparticles and Catalysis : Moreno-Mañas, Pleixats, and Villarroya (2001) demonstrated the use of 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one in stabilizing palladium nanoparticles, effective in Suzuki cross-couplings and Heck reactions (M. Moreno-Mañas, and Roser Pleixats, & S. Villarroya, 2001).
Cyclocopolymerization with Carbon Monoxide : Nozaki et al. (1997) reported the cyclocopolymerization of 1,4-pentadiene with carbon monoxide, catalyzed by Pd(II) and BINAPHOS, to form a polyketone with unique structural features (K. Nozaki et al., 1997).
properties
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
538-58-9 | |
Record name | Dibenzylideneacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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